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molecular formula C8H10Cl2N2O B1273099 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one CAS No. 84956-71-8

2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one

Cat. No. B1273099
M. Wt: 221.08 g/mol
InChI Key: ANFVZRTXGLHTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07344702B2

Procedure details

To mucochloric acid (4.0 g, 23.6 mmol) in water (35 ml) at 0° C. was added anhydrous Na2CO3 (1.21 g, 11.5 mmol). This was stirred till a clear solution was obtained and to this was added tert-butylhydrazine hydrochloride (2.94 g, 23.6 mmol). A precipitate started to form after a few minutes. The reaction was stirred for a further 2.5 hrs after which it was filtered. The yellow precipitate was washed with cold water and dried to give 4.81 g of the crude hydrazone.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)/[C:2](=[C:4](\[CH:6]=[O:7])/[Cl:5])/[Cl:3].C([O-])([O-])=O.[Na+].[Na+].Cl.[C:17]([NH:21][NH2:22])([CH3:20])([CH3:19])[CH3:18]>O>[C:17]([N:21]1[C:6](=[O:7])[C:4]([Cl:5])=[C:2]([Cl:3])[CH:1]=[N:22]1)([CH3:20])([CH3:19])[CH3:18] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(/C(/Cl)=C(/Cl)\C=O)(=O)O
Name
Quantity
1.21 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.94 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN

Conditions

Stirring
Type
CUSTOM
Details
This was stirred till a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
to form after a few minutes
STIRRING
Type
STIRRING
Details
The reaction was stirred for a further 2.5 hrs after which it
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The yellow precipitate was washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C(C1=O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.81 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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